molecular formula C10H7NO2 B3040480 6-(Furan-2-YL)picolinaldehyde CAS No. 208110-88-7

6-(Furan-2-YL)picolinaldehyde

Cat. No.: B3040480
CAS No.: 208110-88-7
M. Wt: 173.17 g/mol
InChI Key: NGPNULCLKRZORF-UHFFFAOYSA-N
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Description

6-(Furan-2-YL)picolinaldehyde is an organic compound with the molecular formula C10H7NO2. It consists of a furan ring attached to a picolinaldehyde moiety. This compound is of interest due to its unique structure, which combines the reactivity of both furan and picolinaldehyde, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-2-YL)picolinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available furan and picolinaldehyde derivatives.

    Reaction Conditions: The furan derivative is subjected to a formylation reaction to introduce the aldehyde group at the 2-position. This can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).

    Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Furan-2-YL)picolinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenation reagents (e.g., bromine), nitration reagents (e.g., nitric acid)

Major Products Formed

    Oxidation: 6-(Furan-2-YL)picolinic acid

    Reduction: 6-(Furan-2-YL)picolinalcohol

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

6-(Furan-2-YL)picolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronics.

Comparison with Similar Compounds

Similar Compounds

    2-Furaldehyde: Similar in structure but lacks the picolinaldehyde moiety.

    Picolinaldehyde: Lacks the furan ring, making it less versatile in certain reactions.

    Furan-2-carboxaldehyde: Similar but does not have the picolinaldehyde structure.

Uniqueness

6-(Furan-2-YL)picolinaldehyde is unique due to the combination of the furan and picolinaldehyde structures. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components. Its ability to undergo both electrophilic and nucleophilic reactions makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

6-(furan-2-yl)pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-7-8-3-1-4-9(11-8)10-5-2-6-13-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPNULCLKRZORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

8 g of manganese dioxide are added to a solution of 2 g of (6-furan-2-yl-pyridin-2-yl)methanol (11.4 mmol) and 50 ml of chloroform. The reaction mixture is heated under reflux for 1 hour 30 minutes with removal of the water formed continuously. The solid in suspension is removed by filtration on celite and then the solvent is evaporated off. The title product is isolated by chromatography on a silica column (eluent: chloroform). 1.45 g of a yellow solid are recovered.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
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Reaction Step Two
Yield
73.4%

Synthesis routes and methods II

Procedure details

6-(furan-2-yl)picolinaldehyde was prepared using the general boronic acid coupling procedure for 6-bromopicolinaldehyde and furan-2-ylboronic acid (60 mg, 93.2 mg theoretical, 64.4%). LC-MS m/z 174.2 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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